molecular formula C19H15Cl2N3O2 B12127187 2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide

Cat. No.: B12127187
M. Wt: 388.2 g/mol
InChI Key: XPZGEKVMDREWBE-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure that contains at least one atom other than carbon. The compound’s structure includes a benzamide moiety, which is known for its applications in various chemical and pharmaceutical fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide typically involves multiple steps, starting with the preparation of the core heterocyclic structure One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with a similar heterocyclic structure, known for their biological activities.

    Quinoline Derivatives: Compounds with a quinoline core, used in various pharmaceutical applications.

    Benzamide Derivatives: Compounds with a benzamide moiety, known for their therapeutic effects.

Uniqueness

2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Introduction

2,4-Dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide is a synthetic compound that belongs to the class of benzamides. The unique structural features of this compound, including a dichloro substitution and a pyrroloquinoline moiety, suggest significant biological activity. This article explores the biological activity of this compound based on current research findings, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

C15H14Cl2N2O\text{C}_{15}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

Key Features

  • Dichloro Substitution : Enhances the compound's reactivity and potential for interaction with biological targets.
  • Pyrroloquinoline Moiety : Known for various pharmacological activities including antitumor and antimicrobial properties.
  • Methoxy Group : Increases solubility and may enhance bioavailability.

Synthesis

The synthesis of the compound typically involves multiple steps:

  • Formation of the Pyrroloquinoline Core : Utilizing cyclization reactions involving appropriate precursors.
  • Introduction of Chlorine Substituents : Via electrophilic aromatic substitution methods.
  • Final Benzamide Formation : Through coupling reactions with benzoyl chloride derivatives.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance:

  • In Vitro Studies : Compounds related to this compound have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), B16 (melanoma), and sEnd.2 (endothelioma) cells. The IC50 values for these compounds often range from 10 to 50 µM depending on the specific structural modifications .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Cell Proliferation : By inducing apoptosis in cancer cells through various signaling pathways.
  • FGFR Inhibition : Similar pyrrolo derivatives have shown potent inhibition against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against certain bacterial strains. The presence of halogen substituents may enhance the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
2,4-DichlorobenzamideStructureModerate cytotoxicity
7-Methoxy-2,3-dihydroquinolinStructureAntimicrobial activity
1H-Pyrrolo[2,3-b]quinolinStructureSignificant antitumor effects

The unique combination of features in this compound suggests enhanced pharmacological profiles compared to simpler analogs.

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a series of pyrrolo derivatives on MCF-7 cells. The results indicated that compounds with similar structures exhibited varying degrees of cytotoxicity with IC50 values ranging from 15 to 30 µM for the most active derivatives .

Case Study 2: FGFR Inhibition

Another investigation focused on FGFR inhibitors derived from pyrrolo structures. Compound variants demonstrated IC50 values as low as 9 nM against FGFR1, indicating a strong potential for therapeutic applications in cancer treatment .

Properties

Molecular Formula

C19H15Cl2N3O2

Molecular Weight

388.2 g/mol

IUPAC Name

2,4-dichloro-N-(7-methoxy-2,3-dihydropyrrolo[2,3-b]quinolin-1-yl)benzamide

InChI

InChI=1S/C19H15Cl2N3O2/c1-26-14-4-2-11-8-12-6-7-24(18(12)22-17(11)10-14)23-19(25)15-5-3-13(20)9-16(15)21/h2-5,8-10H,6-7H2,1H3,(H,23,25)

InChI Key

XPZGEKVMDREWBE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC3=C(CCN3NC(=O)C4=C(C=C(C=C4)Cl)Cl)C=C2C=C1

Origin of Product

United States

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